tert-Butyl 4-hydroxy-4-[(methylamino)methyl]piperidine-1-carboxylate
Overview
Description
“tert-Butyl 4-hydroxy-4-[(methylamino)methyl]piperidine-1-carboxylate” is a chemical compound with the CAS Number: 138022-02-3. It has a molecular weight of 228.33 and its linear formula is C12H24N2O2 . It is a liquid at room temperature .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a piperidine ring, which is a six-membered ring with one nitrogen atom. The piperidine ring is substituted at the 4-position with a hydroxy group and a methylamino methyl group. Additionally, a tert-butyl ester is attached to the nitrogen of the piperidine ring .Physical and Chemical Properties Analysis
This compound is a liquid at room temperature. It should be stored in a dark place, sealed and dry, at a temperature between 2-8°C .Scientific Research Applications
Synthesis and Intermediate Applications
Synthesis of Vandetanib Intermediate : Tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, a key intermediate in the synthesis of Vandetanib, is prepared from piperidin-4-ylmethanol. This compound is synthesized through acylation, sulfonation, and substitution steps, achieving a total yield of 20.2% (Wang, Wang, Tang, & Xu, 2015).
X-ray Crystallography Studies : X-ray studies demonstrate the occurrence of tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate in the 4-enol form. It shows an axial orientation of the isobutyl side chain at the 6-position of the piperidine ring. This study helps in understanding the molecular structure and packing driven by strong hydrogen bonds (Didierjean, Marin, Wenger, Briand, Aubry, & Guichard, 2004).
Synthesis of Crizotinib Intermediate : Another important application is in the synthesis of tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, an intermediate in many biologically active compounds like crizotinib. The synthesis involves three steps starting from tert-butyl-4-hydroxypiperdine-1-carboxylate (Kong, Zhang, Xu, Zhou, Zheng, & Xu, 2016).
Nociceptin Antagonists Synthesis : It is also utilized in the asymmetric synthesis of 1-tert-butyl 3-methyl (3R,4R)-4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidine-1,3-dicarboxylate, a valuable intermediate for the synthesis of nociceptin antagonists (Jona et al., 2009).
Enantiopure Derivatives Synthesis : The compound is used for the synthesis of enantiopure 4-hydroxypipecolate and 4-hydroxylysine derivatives from a common 4,6-dioxopiperidinecarboxylate precursor, demonstrating its versatility in creating structurally diverse molecules (Marin, Didierjean, Aubry, Casimir, Briand, & Guichard, 2004).
Chemical Structure and Molecular Studies
Molecular Structure Analysis : In studies focusing on molecular structure, tert-butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate was analyzed, revealing a dihedral angle formed between the pyrazole ring and the piperidine ring's mirror plane. This information is crucial for understanding the compound's molecular orientation and interactions (Richter, Kath, Rheingold, DiPasquale, & Yanovsky, 2009).
Synthesis of Anticancer Drug Intermediates : Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate is synthesized as an important intermediate for small molecule anticancer drugs. This research highlights the role of such compounds in developing novel anticancer therapeutics (Zhang, Ye, Xu, & Xu, 2018).
Triazole Synthesis : The compound is used in the synthesis of tert-butyl trans-4-ethynyl-3-hydroxypiperidine-1-carboxylate, a new scaffold for preparing substituted piperidines with potential applications in various chemical and pharmaceutical fields (Harmsen, Sydnes, Törnroos, & Haug, 2011).
Biological and Medicinal Research
- Biological Activity Evaluation : Research includes the synthesis and biological evaluation of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, showcasing the compound's potential in biological applications and its moderate anthelmintic activity (Sanjeevarayappa, Iyengar, Kumar, Suchetan, & Kumsi, 2015).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. Hazard statements associated with this compound include H302, H315, H319, H332, and H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation .
Properties
IUPAC Name |
tert-butyl 4-hydroxy-4-(methylaminomethyl)piperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O3/c1-11(2,3)17-10(15)14-7-5-12(16,6-8-14)9-13-4/h13,16H,5-9H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBUNPDBAKSQTFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CNC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.